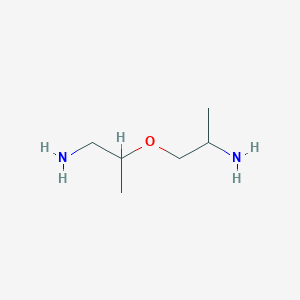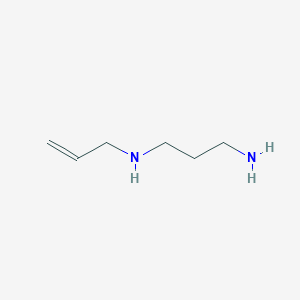![molecular formula C10H19NO2 B14686785 2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol CAS No. 36827-79-9](/img/structure/B14686785.png)
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol is a chemical compound known for its unique structure and properties. It is characterized by the presence of a diethylamino group attached to a butynyl chain, which is further connected to an ethan-1-ol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol typically involves the reaction of 4-(diethylamino)but-2-yn-1-ol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is scaled up to meet the demand for the compound in various applications. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its activity, influencing its binding to receptors or enzymes. The compound may modulate biological pathways by affecting the function of proteins or other biomolecules, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Diethylamino)but-2-yn-1-ol
- 2-(Dimethylamino)ethan-1-ol
- 2-{[4-(Dimethylamino)but-2-yn-1-yl]oxy}ethan-1-ol
Uniqueness
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
36827-79-9 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-[4-(diethylamino)but-2-ynoxy]ethanol |
InChI |
InChI=1S/C10H19NO2/c1-3-11(4-2)7-5-6-9-13-10-8-12/h12H,3-4,7-10H2,1-2H3 |
Clave InChI |
YLVRUZUELJQVPW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC#CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



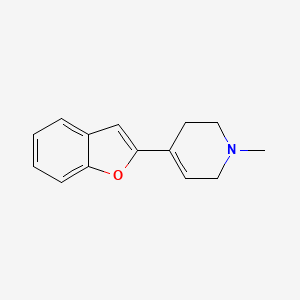
![6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione](/img/structure/B14686718.png)
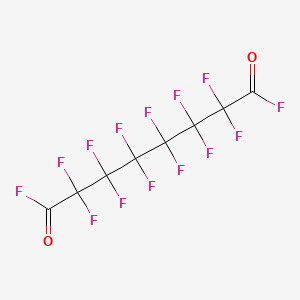
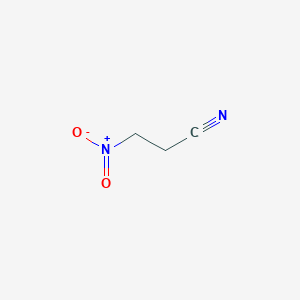

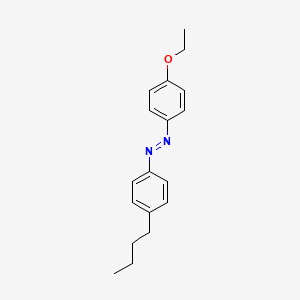
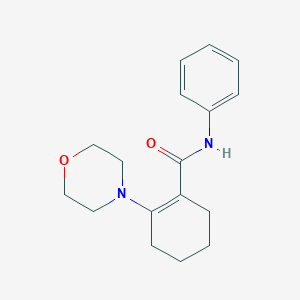
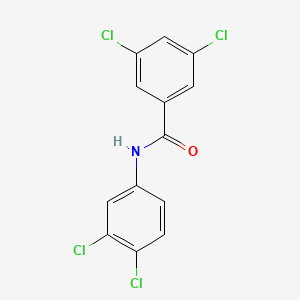
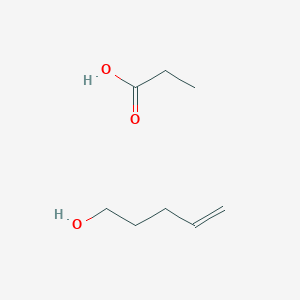
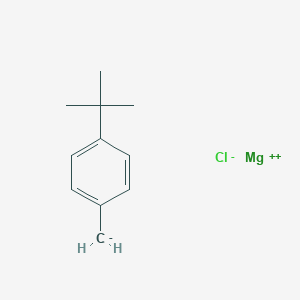
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
